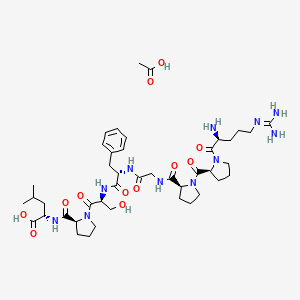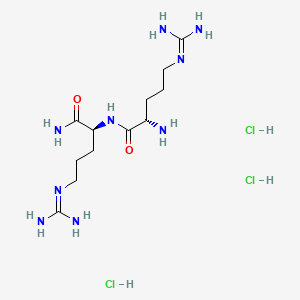
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane is a complex polymer known for its versatile applications in various industries. This compound is a type of polyurethane, which is formed through the polymerization of 1,4-butanediol, 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane, and oxirane. It is valued for its mechanical properties, chemical resistance, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary reactants include 1,4-butanediol, 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane, and oxirane. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, under controlled temperature and pressure conditions. The polymerization process involves the formation of urethane linkages through the reaction of hydroxyl groups with isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise stoichiometric ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete polymerization and to achieve the desired molecular weight and properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded parts, depending on the intended application.
化学反应分析
Types of Reactions
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of polyurethanes with enhanced mechanical properties, while reduction can restore the original polymer structure.
科学研究应用
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in biomedical implants.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of this polymer involves the formation of strong urethane linkages, which contribute to its mechanical strength and chemical resistance. The molecular targets include hydroxyl and isocyanate groups, which react to form urethane bonds. The pathways involved in the polymerization process include nucleophilic addition and step-growth polymerization.
相似化合物的比较
Similar Compounds
Polyurethane-11: Similar in structure but may have different mechanical properties and applications.
Polyether Polyurethane: Contains ether linkages, offering different flexibility and chemical resistance.
Polyester Polyurethane: Contains ester linkages, providing different thermal and mechanical properties.
Uniqueness
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane is unique due to its specific combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
属性
CAS 编号 |
111325-20-3 |
|---|---|
分子式 |
C24H42N2O6 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H22N2O2.C4H10O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h12-15H,1-9H2;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI 键 |
JZPPKICUTPRVRZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1.C(CCO)CO |
规范 SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1.C(CCO)CO |
相关CAS编号 |
111325-20-3 |
同义词 |
1,4-Butanediol, polymer with 1,1-methylenebis4-isocyanatocyclohexane, methyloxirane and oxirane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)


![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)



